molecular formula C12H12ClN3S2 B12684296 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro- CAS No. 58744-94-8

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro-

Cat. No.: B12684296
CAS No.: 58744-94-8
M. Wt: 297.8 g/mol
InChI Key: GNRRKFJXGYJVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, along with a dithione group and a 4-chlorophenyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The dithione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The triazole ring can be reduced to form dihydro derivatives.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to modulate these pathways makes it a promising candidate for the treatment of various diseases, including cancer and diabetes.

Comparison with Similar Compounds

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dithione, 2-(4-chlorophenyl)tetrahydro- can be compared with other similar compounds, such as:

Properties

CAS No.

58744-94-8

Molecular Formula

C12H12ClN3S2

Molecular Weight

297.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione

InChI

InChI=1S/C12H12ClN3S2/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2

InChI Key

GNRRKFJXGYJVOW-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=S)N(C(=S)N2C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.